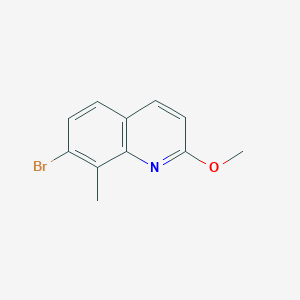

7-Bromo-2-methoxy-8-methylquinoline

描述

属性

分子式 |

C11H10BrNO |

|---|---|

分子量 |

252.11 g/mol |

IUPAC 名称 |

7-bromo-2-methoxy-8-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-9(12)5-3-8-4-6-10(14-2)13-11(7)8/h3-6H,1-2H3 |

InChI 键 |

RRTYHENFOZNWFL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC2=C1N=C(C=C2)OC)Br |

产品来源 |

United States |

准备方法

The synthesis of 7-Bromo-2-methoxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxy-8-methylquinoline using bromine or a brominating agent under controlled conditions. Another approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile is carried out .

化学反应分析

7-Bromo-2-methoxy-8-methylquinoline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

科学研究应用

Antimicrobial Properties

Research indicates that 7-Bromo-2-methoxy-8-methylquinoline exhibits significant antimicrobial activity. It has been shown to interact with various microbial targets, potentially inhibiting their growth through mechanisms that may involve enzyme modulation or receptor interaction. The specific pathways of action are still under investigation, but preliminary studies suggest efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Potential

The compound is also being explored for its anticancer properties. It has been identified as a potential inhibitor of certain enzymes involved in cancer pathways, making it a candidate for further development as an antitumor agent. Studies have suggested that it may modulate the activity of NAD(P)H:quinone oxidoreductase (NQO1), a key enzyme in cancer metabolism . The ability to target this enzyme could enhance the effectiveness of existing cancer therapies and provide a new avenue for drug development.

Comparative Studies

To understand the unique characteristics of 7-Bromo-2-methoxy-8-methylquinoline, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Bromo-2-methylquinoline | Lacks methoxy group | Different reactivity due to missing group |

| 6-Bromo-2-methylquinoline | Bromine at a different position | Alters electronic properties |

| 6-Fluoro-2-methylquinoline | Fluorinated analogue | Different chemical properties due to fluorine |

| 7-Chloro-2-methoxy-8-methylquinoline | Chlorine instead of bromine | Potentially different biological activity |

These comparisons highlight how specific substituents influence the chemical reactivity and biological properties of quinoline derivatives, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have documented the biological evaluation of 7-Bromo-2-methoxy-8-methylquinoline:

- A study published in Pharmaceutical Research demonstrated its effectiveness in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent.

- Research highlighted its role as an NQO1 inhibitor, showing that derivatives with similar structures exhibited varying levels of anticancer activity, thus paving the way for further exploration and optimization .

作用机制

The mechanism of action of 7-Bromo-2-methoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Structural and Functional Group Variations

Key differences among quinoline derivatives arise from substituent positions and types. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations:

Substituent Position Effects :

- Bromine at position 7 (as in the target compound) vs. position 5 or 8 alters electronic distribution, influencing reactivity in cross-coupling reactions .

- Methoxy groups at position 2 enhance solubility compared to position 8 due to reduced steric hindrance .

- Methyl groups at position 8 (target compound) vs. position 2 provide distinct steric environments, affecting molecular packing in crystallographic structures .

Physicochemical Properties

Table 2: Physicochemical Data

Key Findings:

- Methoxy groups generally improve solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar methyl or bromine substituents .

- Halogenated derivatives exhibit higher LogP values, indicating increased lipophilicity, which correlates with enhanced membrane permeability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。